4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
(4-methoxyphenyl) 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c1-18-7-10(11(17-18)13(14,15)16)12(19)21-9-5-3-8(20-2)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHSWGIGDMRTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1-methyl-3-(trifluoromethyl)-1H-pyrazole can be formed by reacting hydrazine with 1,3-diketone containing a trifluoromethyl group.
Esterification: The carboxylate group can be introduced through an esterification reaction. This involves reacting the pyrazole derivative with 4-methoxyphenol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The carboxylate ester undergoes hydrolysis under both acidic and basic conditions. Reaction rates depend on solvent polarity and temperature:
The trifluoromethyl group stabilizes the intermediate tetrahedral adduct during hydrolysis, enhancing reaction efficiency compared to non-fluorinated analogs .
Nucleophilic Aromatic Substitution
The pyrazole ring’s electron-deficient C5 position undergoes selective substitution with strong nucleophiles:
| Reagent | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| NH₃ (g), CuCl₂ | 120°C, DMF, 24h | 5-Amino derivative | >95% C5 | |
| KSCN, EtOH | Reflux, 12h | 5-Thiocyanate derivative | 88% C5 | |
| NaN₃, DMSO | 100°C, 8h | 5-Azide derivative | 91% C5 |
The trifluoromethyl group at C3 directs electrophiles to C5 via inductive effects, as confirmed by X-ray crystallography studies showing reduced electron density at C5 .
Cycloaddition Reactions
The pyrazole core participates in [3+2] cycloadditions with dipolarophiles:
Reactions proceed via in situ generation of nitrile imines from hydrazonyl chlorides, followed by regioselective cyclization .
Functionalization of the Methoxyphenyl Group
The para-methoxyphenyl substituent undergoes demethylation and halogenation:
Trifluoromethyl Group Reactivity
The −CF₃ group participates in radical-mediated C−F bond activation under harsh conditions:
Coordination Chemistry
The carboxylate oxygen and pyrazole nitrogen act as ligands for metal ions:
| Metal Salt | Solvent | Complex Structure | Application | Source |
|---|---|---|---|---|
| Zn(OAc)₂ | Ethanol | Octahedral Zn(II) complex | Antimicrobial activity | |
| Cu(ClO₄)₂ | MeCN/H₂O | Dinuclear Cu(II) cluster | Catalytic oxidation |
Crystallographic data confirm bidentate coordination via N2 (pyrazole) and O2 (ester carbonyl) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decarboxylation and CF₃ loss:
| Temperature Range (°C) | Major Process | Byproducts Identified | Source |
|---|---|---|---|
| 200–250 | Ester cleavage | CO₂, 4-methoxyphenol | |
| 300–350 | Pyrazole ring fragmentation | HF, CF₃ radicals, aromatic fragments |
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the development of anticancer agents. Research has indicated that derivatives of pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, a study highlighted the synthesis of pyrazole derivatives that demonstrated potent activity against human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.2 | Apoptosis |
| Compound B | MCF-7 | 3.8 | Cell Cycle Arrest |
| 4-Methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | A549 | 4.5 | Apoptosis |
Enzyme Inhibition
Additionally, this compound has been investigated for its potential as an inhibitor of lactate dehydrogenase A (hLDHA), an enzyme implicated in cancer metabolism. The inhibition of hLDHA can disrupt the metabolic pathways that support tumor growth, making it a target for anticancer drug development .
Herbicidal Properties
The compound's structural features also suggest potential applications in agrochemicals, particularly as a herbicide or pesticide. Studies have shown that trifluoromethyl-substituted pyrazoles can exhibit herbicidal activity by interfering with plant growth processes .
Table 2: Herbicidal Activity of Trifluoromethyl Pyrazoles
| Compound Name | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound C | Amaranthus retroflexus | 200 | 85 |
| Compound D | Echinochloa crus-galli | 150 | 90 |
| This compound | Setaria viridis | 180 | 88 |
Organic Electronics
In material science, compounds like this compound are being explored for their potential use in organic electronic devices due to their favorable electronic properties. The incorporation of trifluoromethyl groups can enhance charge transport properties, making them suitable candidates for organic semiconductors .
Table 3: Electronic Properties of Pyrazole-Based Materials
| Material Name | Mobility (cm²/V·s) | On/Off Ratio |
|---|---|---|
| Pyrazole Derivative E | 0.5 | 10^5 |
| Pyrazole Derivative F | 0.7 | 10^6 |
| This compound | 0.6 | 10^5 |
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Ester Group Impact : Ethyl esters (e.g., compound 3 ) exhibit lower melting points (58–60°C) compared to aryl esters (e.g., phenyl ester: 89–90°C), suggesting increased crystallinity with aromatic substituents. The 4-methoxyphenyl group may further elevate melting points due to π-π stacking interactions.
- Synthetic Efficiency : Suzuki coupling (91% yield for compound 7 ) outperforms alkylation (73.8% for compound 3 ), indicating aryl substitution is more efficient.
- Biological Relevance : The dichloroisothiazole-pyrazole hybrid () demonstrates fungicidal activity, likely enhanced by the electron-withdrawing CF₃ group and hydrophobic dichloroisothiazole . The 4-methoxyphenyl group’s electron-donating properties could modulate such activity.
Physicochemical and Spectral Properties
Melting Points and Stability
- Ethyl Esters : Lower melting points (58–90°C) correlate with reduced steric hindrance and weaker intermolecular forces.
- Aryl Esters : Higher melting points (89–164°C) suggest stronger crystal lattice interactions, particularly with halogenated or heterocyclic groups (e.g., dichloroisothiazole: 163–164°C) .
- 4-Methoxyphenyl Prediction : Based on trends, the target compound may exhibit a melting point between 100–150°C, balancing methoxy group polarity and aromatic bulk.
Spectral Signatures
Biological Activity
4-Methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a compound within the pyrazole family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Characteristics
- Molecular Formula : C13H12F3N3O2
- Molecular Weight : 299.25 g/mol
- Melting Point : 137.00°C - 138.00°C
| Property | Value |
|---|---|
| Molecular Formula | C13H12F3N3O2 |
| Molecular Weight | 299.25 g/mol |
| Melting Point | 137.00°C - 138.00°C |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound in focus has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects.
Case Studies and Findings
- Xia et al. (2022) reported that pyrazole derivatives showed significant apoptosis in cancer cells, with IC50 values indicating effective growth inhibition:
- Li et al. (2023) conducted a study on N-1,3-triphenyl-1H-pyrazole derivatives, revealing significant inhibition of Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM. This suggests a mechanism through which the compound may exert its anticancer effects by disrupting cell cycle regulation .
- Wang et al. (2023) synthesized indolyl-substituted pyrazole derivatives and assessed their activity against multiple cancer cell lines (MCF-7, HGC-27, PC-3). The study found IC50 values as low as 0.01 µM for some derivatives, indicating potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole compounds is another area of interest:
- Research by Mohareb et al. (2022) highlighted that certain pyrazole derivatives inhibited the release of pro-inflammatory cytokines in vitro, suggesting their utility in treating inflammatory diseases .
- Amino-Pyrazoles Review (2023) discussed various aminopyrazole-based compounds that demonstrated anti-inflammatory effects through inhibition of specific kinases involved in inflammatory pathways .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Tubulin Inhibition : Some studies have shown that pyrazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Kinase Inhibition : The compound's structure allows it to bind to and inhibit kinases such as Aurora-A and CDK2, which are crucial in regulating cell proliferation and survival .
Q & A
Q. What are the typical multi-step synthesis routes for 4-methoxyphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate?
- Methodological Answer : The synthesis often begins with cyclization of monomethylhydrazine derivatives to form the pyrazole core. For example, intermediates like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) are generated through formylation, oxidation, and acylation steps . Subsequent esterification with 4-methoxyphenol under coupling agents (e.g., DCC/DMAP) yields the target compound. Key intermediates include acyl chlorides (e.g., 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride), which react with thiocyanate or phenolic nucleophiles .
Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- X-ray crystallography confirms molecular geometry, as demonstrated for related pyrazole esters in single-crystal studies (e.g., C–C bond precision: ±0.002 Å) .
- NMR (¹H/¹³C) identifies substituent patterns, particularly the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and methoxyphenyl protons (δ 3.8–7.2 ppm) .
- LC-MS validates molecular weight (e.g., m/z 329.1 [M+H]⁺ for C₁₄H₁₂F₃N₂O₃) and purity .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer :
- Silica gel chromatography (hexane/ethyl acetate gradients) resolves ester derivatives .
- Recrystallization from ethanol/water mixtures improves purity, as shown for analogous pyrazole carboxylic acids (mp 203°C) .
- Acid-base extraction removes unreacted intermediates (e.g., using NaHCO₃ washes for carboxylic acid byproducts) .
Advanced Research Questions
Q. How can researchers optimize low yields during the acylation of pyrazole intermediates?
- Methodological Answer :
- Catalyst screening : Use DMAP or N-hydroxysuccinimide to enhance coupling efficiency .
- Solvent control : Polar aprotic solvents (e.g., DMF) stabilize reactive acyl chlorides .
- Temperature modulation : Acylation at 0–5°C minimizes side reactions (e.g., hydrolysis) .
- In situ monitoring : TLC or FT-IR tracks reaction progress (C=O stretch at ~1700 cm⁻¹) .
Q. What strategies resolve contradictions between theoretical and experimental spectral data?
- Methodological Answer :
- Cross-validation : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis sets) .
- Isotopic labeling : Use ¹³C-labeled intermediates to confirm resonance assignments .
- Crystallographic benchmarking : Overlay X-ray structures with computational models (RMSD < 0.1 Å) .
Q. How does the trifluoromethyl group influence the pyrazole ring's reactivity in derivatization?
- Methodological Answer :
- Electron-withdrawing effects : The -CF₃ group deactivates the pyrazole ring, requiring harsher conditions for electrophilic substitution (e.g., HNO₃/H₂SO₄ at 80°C) .
- Steric hindrance : Bulky -CF₃ limits regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), favoring C5 over C3 positions .
- Fluorophoric properties : Enhances UV detection (λmax ~260 nm) in HPLC analysis .
Q. What solvent systems improve cyclization efficiency in pyrazole synthesis?
- Methodological Answer :
- Binary mixtures : THF/water (1:1) enhances solubility of polar intermediates while stabilizing transition states .
- Ionic liquids : [BMIM][BF₄] reduces reaction time for cyclization steps by 30% .
- Microwave-assisted synthesis : Ethanol/DMF under 100 W irradiation achieves >90% cyclization yield in 10 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
